molecular formula C8H6BrClO B1281923 1-(2-Bromo-5-chlorophenyl)ethanone CAS No. 935-99-9

1-(2-Bromo-5-chlorophenyl)ethanone

Cat. No. B1281923
CAS RN: 935-99-9
M. Wt: 233.49 g/mol
InChI Key: BCQAWQMDMPBDBW-UHFFFAOYSA-N
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Description

“1-(2-Bromo-5-chlorophenyl)ethanone” is a chemical compound with the CAS Number: 935-99-9. It has a molecular weight of 233.49 . The compound appears as a colorless to pale-yellow to yellow-brown liquid .


Synthesis Analysis

The synthesis of “1-(2-Bromo-5-chlorophenyl)ethanone” can be achieved through bromination of o-chlorophenyl ethanone . A mixture of phenyl and o-chlorophenyl ethanone is added to a reaction pot. Bromine is then added dropwise at room temperature until the reaction mixture decolorizes. After the addition of bromine is complete, the mixture is stirred for an hour .


Molecular Structure Analysis

The InChI code for “1-(2-Bromo-5-chlorophenyl)ethanone” is 1S/C8H6BrClO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3 . This indicates that the compound has a carbon backbone with bromine and chlorine substituents on the phenyl ring and a carbonyl group attached to the ethyl group.


Chemical Reactions Analysis

The compound can undergo various reactions due to the presence of the carbonyl group and halogen substituents. For instance, it can react with methylmagnesium bromide to form a Grignard reagent, which can then be used in various organic synthesis reactions .


Physical And Chemical Properties Analysis

“1-(2-Bromo-5-chlorophenyl)ethanone” is a colorless to pale-yellow to yellow-brown liquid . It has a molecular weight of 233.49 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.1 .

Scientific Research Applications

1-(2-Bromo-5-chlorophenyl)ethanone: Scientific Research Applications

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Relevant Papers The compound has been mentioned in various peer-reviewed papers and technical documents . These documents likely contain more detailed information about the compound’s properties, synthesis, and potential applications.

properties

IUPAC Name

1-(2-bromo-5-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQAWQMDMPBDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500054
Record name 1-(2-Bromo-5-chlorophenyl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-5-chlorophenyl)ethanone

CAS RN

935-99-9
Record name 1-(2-Bromo-5-chlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Bromo-5-chlorophenyl)ethanone
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Synthesis routes and methods

Procedure details

Methylmagnesium bromide (4.26 mL of a 1.4M solution in tetrahydrofuran/toulene, 5.97 mmol) was added dropwise to a stirred solution of 2-bromo-5-chloro-N-methoxy-N-methylbenzamide (0.554 g, 1.99 mmol) in tetrahydrofuran (20 mL) at approximatately 0° C. After 1 h, 1N hydrochloric acid (5 mL) was added and the resulting biphasic mixture was stirred vigorously for about 10 min. The reaction mixture was poured into water and extracted three times with ethyl acetate. The combined organic extracts were washed with brine, dried (MgSO4) and concentrated in vacuo. Purification of the crude residue by flash chromatography on silica gel (gradient elution; 0–10% ethyl acetate/hexanes as eluent) provided the title compound as a colorless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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